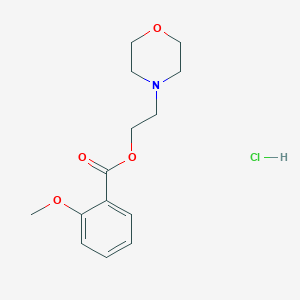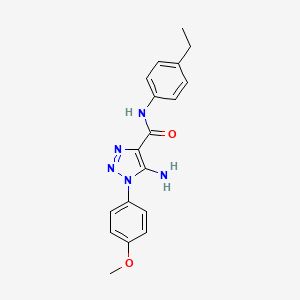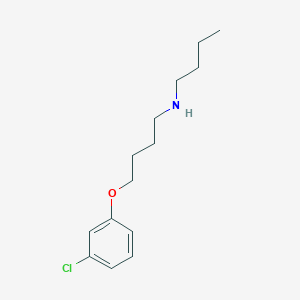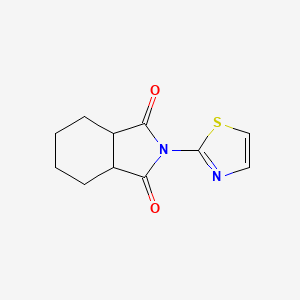
2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride, also known as MEM, is a chemical compound that has been extensively studied for its potential applications in scientific research. MEM is a derivative of benzoic acid and contains a morpholine ring, which makes it an interesting compound for medicinal chemistry and pharmacology research.
作用機序
The exact mechanism of action of 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride is not fully understood, but it is believed to act on the GABAergic system in the brain. 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride has been shown to enhance the activity of GABA, an inhibitory neurotransmitter, which can lead to a decrease in neuronal excitability and a reduction in pain and seizures.
Biochemical and Physiological Effects:
In addition to its potential therapeutic effects, 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride has also been shown to have other biochemical and physiological effects. For example, 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. This inhibition can lead to a decrease in inflammation and pain. 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride has also been shown to modulate the activity of ion channels, such as voltage-gated sodium channels, which can affect neuronal excitability.
実験室実験の利点と制限
One of the advantages of using 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a potential candidate for the treatment of pain, epilepsy, and neuroinflammation. However, one of the limitations of using 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride. One area of interest is the development of more efficient synthesis methods for 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride, which could increase its availability for research. Another area of interest is the exploration of its potential as a therapeutic agent for other diseases, such as anxiety and depression. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
合成法
The synthesis of 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride involves the reaction of 2-methoxybenzoic acid with 4-morpholineethanol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride. The overall yield of this synthesis method is around 70%.
科学的研究の応用
2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for various diseases. 2-(4-morpholinyl)ethyl 2-methoxybenzoate hydrochloride has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the treatment of pain, epilepsy, and neuroinflammation.
特性
IUPAC Name |
2-morpholin-4-ylethyl 2-methoxybenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.ClH/c1-17-13-5-3-2-4-12(13)14(16)19-11-8-15-6-9-18-10-7-15;/h2-5H,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORRLMSYUSAZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OCCN2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Morpholinyl)ethyl 2-methoxybenzoate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylethanamine](/img/structure/B4959816.png)
![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959823.png)

![3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4959839.png)
![methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B4959843.png)
![8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4959845.png)

![ethyl {5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4959857.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide](/img/structure/B4959862.png)
![1-ethyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4959872.png)
![3-{2-[2-(methylthio)-1-buten-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}-1-propanesulfinate](/img/structure/B4959878.png)
![methyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4959886.png)

![3-bromo-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4959905.png)